molecular formula C13H24O B14655403 3,7-Dimethyl-8-propoxyocta-1,6-diene CAS No. 42184-19-0

3,7-Dimethyl-8-propoxyocta-1,6-diene

Cat. No.: B14655403
CAS No.: 42184-19-0
M. Wt: 196.33 g/mol
InChI Key: VAVOISODYGIKTB-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-propoxyocta-1,6-diene: is an organic compound with the molecular formula C13H24. It is a derivative of octadiene, characterized by the presence of two methyl groups at positions 3 and 7, and a propoxy group at position 8. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-propoxyocta-1,6-diene typically involves the alkylation of 3,7-dimethyl-1,6-octadiene with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-propoxyocta-1,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Alcohols, Ketones

    Reduction: Saturated hydrocarbons

    Substitution: Various alkylated derivatives

Scientific Research Applications

3,7-Dimethyl-8-propoxyocta-1,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-propoxyocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-1,6-octadiene: A closely related compound with similar structural features but lacking the propoxy group.

    β-Citronellene: Another derivative of octadiene with similar applications in the fragrance industry.

    Dihydromyrcene: A related compound used in the production of synthetic fragrances and flavors.

Uniqueness

3,7-Dimethyl-8-propoxyocta-1,6-diene is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

42184-19-0

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3,7-dimethyl-8-propoxyocta-1,6-diene

InChI

InChI=1S/C13H24O/c1-5-10-14-11-13(4)9-7-8-12(3)6-2/h6,9,12H,2,5,7-8,10-11H2,1,3-4H3

InChI Key

VAVOISODYGIKTB-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=CCCC(C)C=C)C

Origin of Product

United States

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